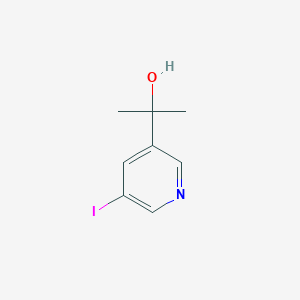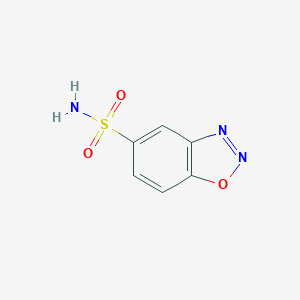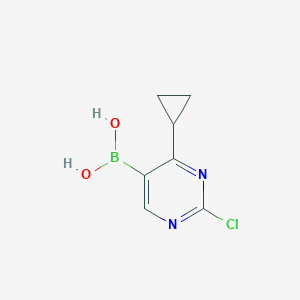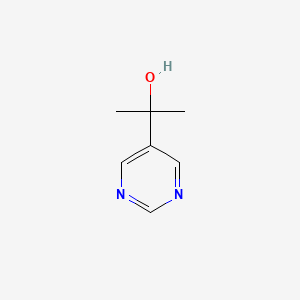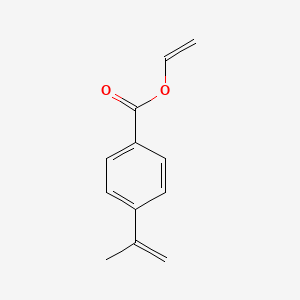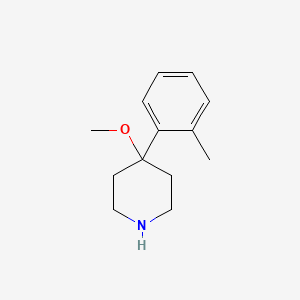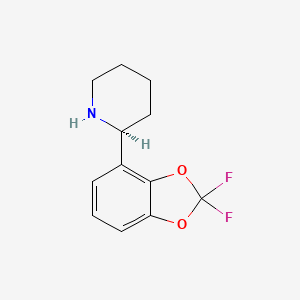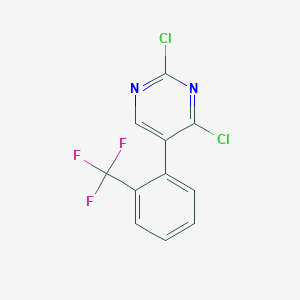
2,4-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidine: is a heterocyclic aromatic compound that belongs to the pyrimidine family. It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with a trifluoromethyl-substituted benzene derivative. One common method involves the use of trifluoromethyl iodide (CF3I) as a trifluoromethylation reagent. The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound often employs a two-step process. The first step involves the synthesis of an intermediate compound, such as trifluoromethyl uracil, which is then converted to this compound through further chemical reactions. This method is favored for its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives, while reduction reactions can modify the pyrimidine ring.
Coupling Reactions: Suzuki coupling reactions are commonly used to introduce aryl groups into the pyrimidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Suzuki Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in pharmaceutical and agrochemical applications .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,4-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown potential in the development of anticancer agents due to its ability to inhibit specific enzymes involved in cancer cell proliferation. It is also being investigated for its antimicrobial properties .
Industry: In the agrochemical industry, this compound is used as an intermediate in the synthesis of herbicides and pesticides. Its stability and reactivity make it suitable for various formulations .
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cancer cell growth or the elimination of microbial pathogens .
Comparación Con Compuestos Similares
2,4-Dichloro-5-trifluoromethylpyrimidine: Similar in structure but lacks the phenyl group.
2,4-Dichloro-5-fluoropyrimidine: Contains a fluorine atom instead of the trifluoromethyl group.
2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine: Similar structure with a methoxy group instead of the trifluoromethyl group.
Uniqueness: 2,4-Dichloro-5-(2-(trifluoromethyl)phenyl)pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H5Cl2F3N2 |
|---|---|
Peso molecular |
293.07 g/mol |
Nombre IUPAC |
2,4-dichloro-5-[2-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H5Cl2F3N2/c12-9-7(5-17-10(13)18-9)6-3-1-2-4-8(6)11(14,15)16/h1-5H |
Clave InChI |
BPTOCYNVOWQJPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CN=C(N=C2Cl)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Prop-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B13111815.png)
![3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13111820.png)
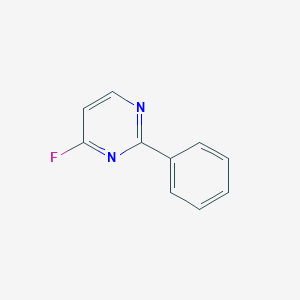
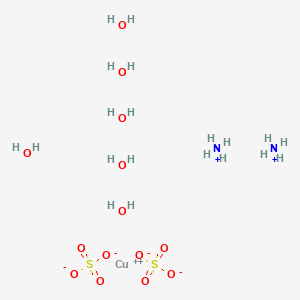
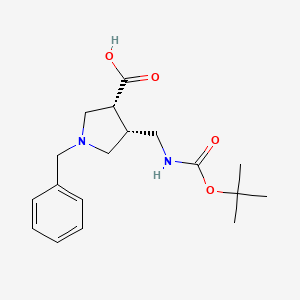
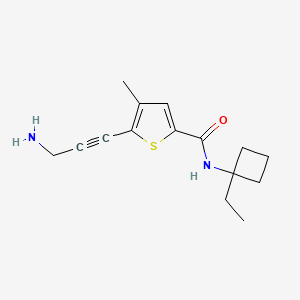
![5-Thioxo-7-(trifluoromethyl)-3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B13111844.png)
